

Spectroscopic Profile of 3-Cyclohexene-1,1-dimethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyclohexene-1,1-dimethanol

Cat. No.: B167316

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of **3-Cyclohexene-1,1-dimethanol**, a versatile building block in organic synthesis. The document outlines the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for researchers. Detailed experimental protocols are provided to ensure reproducibility, and a visual representation of its synthesis pathway is included for enhanced understanding.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the spectroscopic analysis of **3-Cyclohexene-1,1-dimethanol**.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.7	Multiplet	2H	Olefinic protons (-CH=CH-)
~3.6	Singlet	4H	Methylene protons of the hydroxymethyl groups (-CH ₂ OH)
~2.1	Multiplet	4H	Allylic protons (-CH ₂ -CH=)
~1.8	Multiplet	2H	Aliphatic protons (-CH ₂ -)
~2.5	Broad Singlet	2H	Hydroxyl protons (-OH)

Note: Chemical shifts are referenced to a standard internal solvent signal.

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~127	Olefinic carbons (-CH=CH-)
~68	Methylene carbons of the hydroxymethyl groups (-CH ₂ OH)
~40	Quaternary carbon (C(CH ₂) ₂)
~25	Allylic carbons (-CH ₂ -CH=)
~22	Aliphatic carbon (-CH ₂ -)

Note: Chemical shifts are referenced to a standard internal solvent signal.

IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	O-H stretch (alcohol)
~3025	Medium	=C-H stretch (alkene)
~2920	Strong	C-H stretch (alkane)
~1650	Medium	C=C stretch (alkene)
~1440	Medium	CH ₂ bend
~1040	Strong	C-O stretch (primary alcohol)

Mass Spectrometry Data

m/z	Relative Intensity	Possible Fragment
142	Moderate	[M] ⁺ (Molecular Ion)
124	Moderate	[M - H ₂ O] ⁺
111	Strong	[M - CH ₂ OH] ⁺
93	High	[M - CH ₂ OH - H ₂ O] ⁺ or Retro-Diels-Alder fragment
79	High	Cyclohexadienyl cation

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer.

- Sample Preparation: Approximately 10-20 mg of **3-Cyclohexene-1,1-dimethanol** was dissolved in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

- ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra were obtained with proton decoupling. A spectral width of 0-220 ppm and a longer relaxation delay (5-10 seconds) were used to ensure quantitative observation of all carbon signals, including quaternary carbons.
- Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.

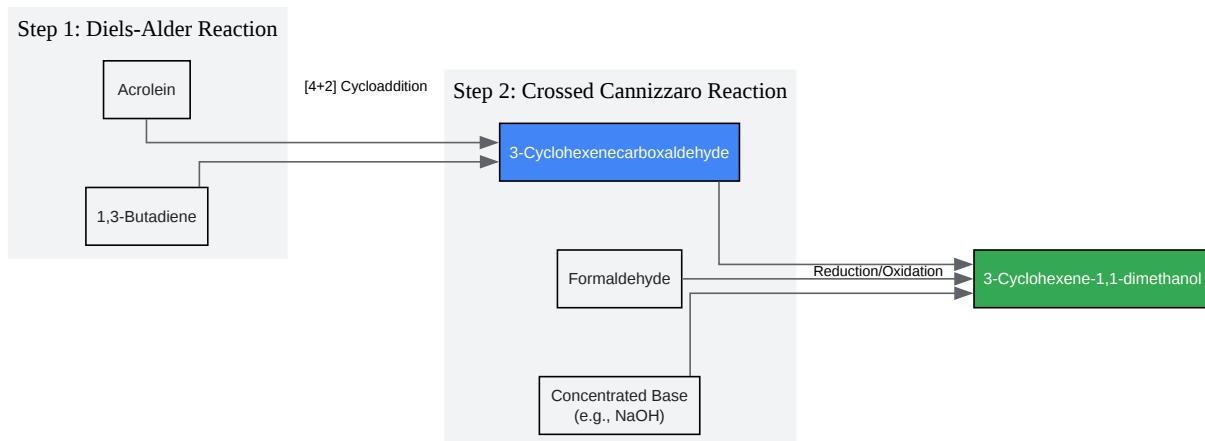
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a standard FT-IR spectrometer.

- Sample Preparation: A small amount of liquid **3-Cyclohexene-1,1-dimethanol** was placed as a thin film between two potassium bromide (KBr) plates. Alternatively, for a solid sample, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) was recorded. The sample was then placed in the beam path, and the sample spectrum was acquired. A typical spectral range of 4000-400 cm⁻¹ was used with a resolution of 4 cm⁻¹.
- Data Processing: The sample spectrum was ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed on a standard GC-MS system.

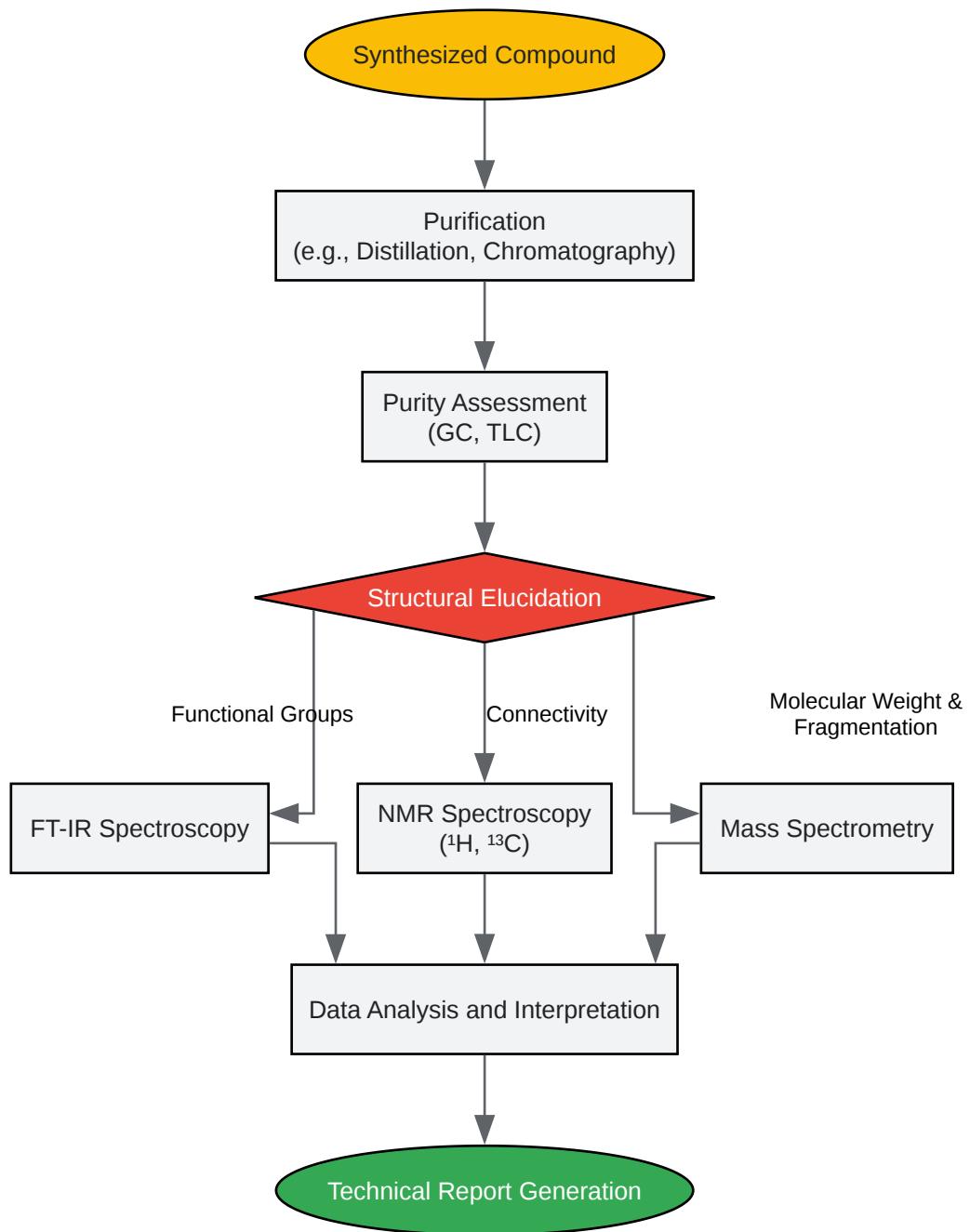

- Sample Preparation: A dilute solution of **3-Cyclohexene-1,1-dimethanol** was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Gas Chromatography: A small volume (typically 1 µL) of the solution was injected into the GC inlet. The sample was vaporized and carried by an inert gas (e.g., helium) through a

capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature was programmed to ramp from a low initial temperature to a final high temperature to ensure separation of the analyte from any impurities.

- **Mass Spectrometry:** As the compound eluted from the GC column, it entered the mass spectrometer's ion source. Electron ionization (EI) at 70 eV was used to generate charged fragments. The mass analyzer scanned a mass-to-charge (m/z) range of approximately 40-400 amu.
- **Data Analysis:** The resulting mass spectrum was analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern was compared with spectral libraries for confirmation.

Synthesis Workflow

The synthesis of **3-Cyclohexene-1,1-dimethanol** can be achieved through a two-step process starting from the Diels-Alder reaction of acrolein and 1,3-butadiene, followed by a crossed Cannizzaro reaction.



[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Cyclohexene-1,1-dimethanol**.

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the logical flow of experiments for the complete spectroscopic characterization of a synthesized organic compound like **3-Cyclohexene-1,1-dimethanol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic characterization.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyclohexene-1,1-dimethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b167316#spectroscopic-characterization-of-3-cyclohexene-1,1-dimethanol\]](https://www.benchchem.com/product/b167316#spectroscopic-characterization-of-3-cyclohexene-1,1-dimethanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com